Ácido 1-(ciclopropilcarbonil)piperidina-3-carboxílico

Descripción general

Descripción

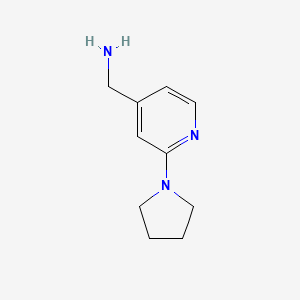

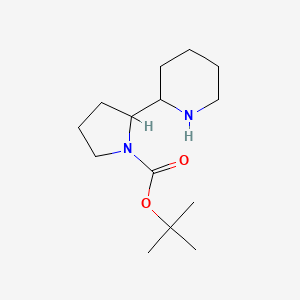

1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diseño de fármacos y aplicaciones farmacéuticas

Ácido 1-(ciclopropilcarbonil)piperidina-3-carboxílico: es un valioso bloque de construcción en la química medicinal. Los derivados de piperidina están presentes en más de veinte clases de productos farmacéuticos, incluidas las alcaloides . El grupo ciclopropilo puede influir en la lipofilicidad y la estabilidad metabólica de los candidatos a fármacos, lo que hace que este compuesto sea un contribuyente significativo a las propiedades farmacocinéticas de los nuevos fármacos.

Síntesis de piperidinas biológicamente activas

El compuesto sirve como precursor en la síntesis de varias piperidinas biológicamente activas. Estas actividades incluyen el desarrollo de posibles fármacos que contienen una porción de piperidina, que es una estructura común en muchos agentes terapéuticos . La versatilidad de este compuesto permite la creación de una amplia gama de derivados de piperidina a través de reacciones intra e intermoleculares.

Inhibidores de la recaptación de neurotransmisores

Los derivados de piperidina se han identificado como inhibidores de la recaptación de neurotransmisores, como el GABA (ácido γ-aminobutírico) . Esta aplicación es crucial en la investigación de trastornos neurológicos y el desarrollo de tratamientos para enfermedades como la epilepsia, la ansiedad y la depresión.

Investigación proteómica

Este compuesto se utiliza en la investigación proteómica, donde se puede utilizar para estudiar las interacciones y funciones de las proteínas. Sus características estructurales lo hacen adecuado para sondear el proteoma y comprender los complejos procesos biológicos a nivel de proteínas .

Nanotecnología

En el campo de la nanotecnología, los ácidos carboxílicos como el ácido 1-(ciclopropilcarbonil)piperidina-3-carboxílico se utilizan como modificadores de superficie. Promueven la dispersión e incorporación de nanopartículas metálicas o nanoestructuras de carbono, lo cual es esencial para el desarrollo de nuevos materiales con propiedades únicas .

Química de polímeros

Los ácidos carboxílicos juegan un papel fundamental en la química de polímeros. Se utilizan como monómeros, aditivos y catalizadores en la síntesis de polímeros sintéticos o naturales. El grupo ácido carboxílico de este compuesto puede participar en diversas reacciones orgánicas, contribuyendo a la creación de nuevos materiales poliméricos .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA (γ-aminobutyric acid) transporters, inhibiting GABA uptake . This interaction suggests that 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid may influence neurotransmitter regulation and synaptic transmission.

Cellular Effects

The effects of 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA transporters can affect neuronal signaling and potentially alter gene expression related to neurotransmitter synthesis and release . Additionally, it may impact cellular metabolism by influencing the availability of GABA, a key neurotransmitter in the central nervous system.

Molecular Mechanism

At the molecular level, 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid exerts its effects through binding interactions with biomolecules. It inhibits GABA transporters, leading to increased extracellular levels of GABA . This inhibition can result in enhanced GABAergic signaling, which may have various physiological effects, including sedation and anticonvulsant properties. The compound’s structure allows it to fit into the binding site of GABA transporters, blocking the reuptake of GABA into neurons.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary. For instance, prolonged exposure to the compound may lead to changes in GABA transporter expression and function, potentially altering neuronal signaling and cellular homeostasis.

Dosage Effects in Animal Models

The effects of 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may enhance GABAergic signaling without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as respiratory depression and sedation . These dosage-dependent effects highlight the importance of careful dose optimization in research and potential therapeutic applications.

Metabolic Pathways

1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may be metabolized by liver enzymes, leading to the formation of metabolites that can be excreted through the kidneys. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid within cells and tissues are influenced by various transporters and binding proteins . The compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the central nervous system. Additionally, binding proteins may facilitate its distribution and accumulation in specific tissues, influencing its overall pharmacological effects.

Subcellular Localization

The subcellular localization of 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or cell membrane, where it can interact with GABA transporters and other biomolecules. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action.

Propiedades

IUPAC Name |

1-(cyclopropanecarbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9(7-3-4-7)11-5-1-2-8(6-11)10(13)14/h7-8H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEHYCZYCZPMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301224472 | |

| Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926198-16-5 | |

| Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926198-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.